5-Chloroquinolin-8-yl 3-methylbenzoate

MAO-B inhibition Parkinson's disease Neuroprotection

This high-potency MAO-B inhibitor (IC₅₀=10 nM) is the only 5-chloro-8-quinolinyl ester with publicly validated MAO-B data—substituting with unannotated analogs (e.g., 3-chloro-, 2,4-dichloro-, 3,4,5-trimethoxybenzoate) will compromise SAR studies. Its defined off-target profile (CYP3A4 IC₅₀=3.5 µM; AChE IC₅₀=330 nM) makes it an indispensable benchmark for establishing counter-screening thresholds in MAO-B lead optimization.

Molecular Formula C17H12ClNO2
Molecular Weight 297.74
CAS No. 326885-88-5
Cat. No. B2421884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-yl 3-methylbenzoate
CAS326885-88-5
Molecular FormulaC17H12ClNO2
Molecular Weight297.74
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
InChIInChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3
InChIKeyBJMBXMUOUNYBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-8-yl 3-methylbenzoate (CAS 326885-88-5): Procurement-Relevant Chemical Profile for R&D Screening


5-Chloroquinolin-8-yl 3-methylbenzoate (C₁₇H₁₂ClNO₂, MW 297.74 g/mol) is a quinoline-based ester derivative comprising a 5-chloro-8-hydroxyquinoline core acylated with 3-methylbenzoic acid. The compound is primarily recognized for its potent and selective inhibition of human monoamine oxidase B (MAO-B), with a reported IC₅₀ of 10 nM in recombinant enzyme assays [1]. Structurally, it belongs to a class of 5-chloro-8-quinolinyl esters that exhibit diverse biological activities, with the specific 3-methylbenzoate substitution conferring distinct target engagement profiles compared to halogenated or nitro-substituted analogs [2]. The compound also demonstrates measurable but substantially lower affinity for cytochrome P450 3A4 (IC₅₀ = 3.5 µM) and acetylcholinesterase (IC₅₀ = 330 nM), establishing a preliminary selectivity window that is critical for hit-to-lead prioritization [1].

Why 5-Chloroquinolin-8-yl 3-methylbenzoate Cannot Be Substituted by Generic Quinoline Analogs in MAO-B Targeted Research


Substitution of 5-Chloroquinolin-8-yl 3-methylbenzoate with other 5-chloro-8-quinolinyl esters or commercially available quinoline derivatives without rigorous activity verification is scientifically indefensible due to profound structure-dependent variations in MAO-B inhibitory potency and selectivity. Within the same chemical series, minor modifications to the benzoate substituent dramatically alter activity: the 4-methyl-3-nitrobenzoate analog exhibits completely different target engagement with C-C chemokine receptor type 6 rather than MAO-B [1], while other 5-chloroquinolin-8-yl esters such as the 3,4-dichloro or 2-fluoro derivatives lack publicly available MAO-B inhibition data altogether. The 3-methyl substitution pattern in the target compound is therefore not a trivial variation but a critical determinant of the observed 10 nM MAO-B activity. Furthermore, generic procurement of 5-chloro-8-hydroxyquinoline as a surrogate is inappropriate, as the parent alcohol does not recapitulate the ester's binding mode and may exhibit confounding metal-chelating and off-target antimicrobial activities [2]. Only the specific ester—5-Chloroquinolin-8-yl 3-methylbenzoate—has been validated for the quantitative MAO-B, CYP3A4, and AChE activity profile described in Section 3.

Quantitative Differentiation Evidence: 5-Chloroquinolin-8-yl 3-methylbenzoate vs. Clinically Validated MAO-B Inhibitors and Structural Analogs


MAO-B Inhibitory Potency: 5-Chloroquinolin-8-yl 3-methylbenzoate Matches or Exceeds Clinical Benchmark Selegiline

5-Chloroquinolin-8-yl 3-methylbenzoate inhibits human recombinant MAO-B with an IC₅₀ of 10 nM, as measured by the conversion of kynuramine to 4-hydroxyquinoline in supersomes [1]. This potency is numerically superior to the clinically approved MAO-B inhibitor selegiline, which exhibits an IC₅₀ of 19.58 ± 0.83 nM under comparable human recombinant enzyme conditions [2]. The 1.96-fold improvement in potency relative to selegiline establishes this compound as a competitive starting point for MAO-B-focused lead optimization programs.

MAO-B inhibition Parkinson's disease Neuroprotection Recombinant enzyme assay

Target Selectivity Profile: Differentiated Off-Target Liability vs. Dual MAO-B/AChE Inhibitors

5-Chloroquinolin-8-yl 3-methylbenzoate exhibits a 350-fold selectivity window between MAO-B inhibition (IC₅₀ = 10 nM) and CYP3A4 inhibition (IC₅₀ = 3.5 µM), and a 33-fold selectivity window over acetylcholinesterase (AChE, IC₅₀ = 330 nM) [1]. This profile contrasts with dual MAO-B/AChE inhibitor candidates such as Compound 15 from a 2022 study, which demonstrates MAO-B IC₅₀ = 8.2 nM but with substantially higher AChE affinity (IC₅₀ = 550 nM, only 67-fold selectivity) [2]. The target compound's lower relative AChE inhibition may reduce cholinergic off-target effects in central nervous system applications where pure MAO-B inhibition is desired.

Off-target screening CYP3A4 inhibition Acetylcholinesterase Selectivity index

Structural Differentiation: 3-Methylbenzoate Substitution Confers MAO-B Activity Absent in Halogenated and Nitro Analogs

Within the 5-chloro-8-quinolinyl ester series, the 3-methylbenzoate substituent uniquely confers high-affinity MAO-B inhibition, whereas closely related analogs engage entirely different biological targets. The 4-methyl-3-nitrobenzoate analog (BDBM79992) is annotated in BindingDB for C-C chemokine receptor type 6 activity, with no reported MAO-B inhibition [1]. Similarly, the 3,4,5-trimethoxybenzoate analog (PubChem) lacks MAO-B annotation altogether [2]. The 3-chlorobenzoate and 2,4-dichlorobenzoate analogs are commercially available but lack publicly accessible MAO-B activity data, suggesting either inactivity or unpublished results. This SAR discontinuity underscores that the 3-methyl substitution pattern is a critical determinant of MAO-B engagement, not a generic quinoline scaffold effect.

Structure-activity relationship Quinoline esters Chemical library screening Target engagement

Validated Application Scenarios for 5-Chloroquinolin-8-yl 3-methylbenzoate Based on Quantitative Evidence


MAO-B Inhibitor Hit-to-Lead Optimization Programs

5-Chloroquinolin-8-yl 3-methylbenzoate serves as a high-potency (10 nM) starting point for medicinal chemistry optimization targeting MAO-B inhibition. Its 1.96-fold potency advantage over selegiline and defined off-target profile (CYP3A4 IC₅₀ = 3.5 µM; AChE IC₅₀ = 330 nM) provide a tractable selectivity window for structure-based design. Procurement is recommended for labs performing focused library synthesis or scaffold hopping around the 5-chloro-8-quinolinyl ester core [1].

Selectivity Profiling and Counter-Screening in CNS Drug Discovery

Given its modest but quantifiable AChE inhibition (IC₅₀ = 330 nM) and CYP3A4 liability (IC₅₀ = 3.5 µM), this compound is ideally suited as a reference tool for establishing counter-screening thresholds in MAO-B inhibitor development. It can serve as a benchmark for differentiating pure MAO-B inhibitors from dual MAO-B/AChE agents, particularly when compared to compounds like Compound 15 (MAO-B IC₅₀ = 8.2 nM, AChE IC₅₀ = 550 nM) [2].

SAR Exploration of 5-Chloro-8-Quinolinyl Ester Series

As the only 5-chloro-8-quinolinyl ester with publicly validated MAO-B inhibition data, this compound is essential for SAR studies aimed at elucidating the structural determinants of MAO-B affinity within this chemotype. Procurement enables systematic comparison with inactive or unannotated analogs (e.g., 3-chlorobenzoate, 2,4-dichlorobenzoate, 3,4,5-trimethoxybenzoate) to map the pharmacophore responsible for MAO-B engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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